molecular formula C16H13ClN2O5 B2901193 {[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate CAS No. 386279-63-6

{[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2901193
CAS No.: 386279-63-6
M. Wt: 348.74
InChI Key: NRLUDFAOVILQIF-UHFFFAOYSA-N
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Description

{[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is a complex organic compound that features a combination of benzodioxole, carbamoyl, and chloropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the carbamoyl group, and finally, the chloropyridine carboxylate group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

{[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create analogs that help elucidate the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of {[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate apart from these similar compounds is its unique combination of functional groups

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c17-14-4-2-11(7-18-14)16(21)22-8-15(20)19-6-10-1-3-12-13(5-10)24-9-23-12/h1-5,7H,6,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLUDFAOVILQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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